molecular formula C10H13IN2OS B13288897 2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide

2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide

Cat. No.: B13288897
M. Wt: 336.19 g/mol
InChI Key: CPJMMPVQCFICEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide is a chemical compound with the molecular formula C10H13IN2OS and a molecular weight of 336.19 g/mol . This compound is characterized by the presence of an aminoethyl group, a sulfanyl group, and an iodophenyl group attached to an acetamide backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with 2-chloroethylamine hydrochloride in the presence of a base, followed by the addition of thiolacetic acid. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, Pd/C), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and iodophenyl groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate cellular signaling pathways and inhibit the growth of certain microorganisms and cancer cells .

Comparison with Similar Compounds

2-[(2-Aminoethyl)sulfanyl]-N-(3-iodophenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C10H13IN2OS

Molecular Weight

336.19 g/mol

IUPAC Name

2-(2-aminoethylsulfanyl)-N-(3-iodophenyl)acetamide

InChI

InChI=1S/C10H13IN2OS/c11-8-2-1-3-9(6-8)13-10(14)7-15-5-4-12/h1-3,6H,4-5,7,12H2,(H,13,14)

InChI Key

CPJMMPVQCFICEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CSCCN

Origin of Product

United States

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